2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid and its derivatives involves various chemical strategies, including one-pot synthesis methods and reactions that lead to bicyclic heterocycles. For instance, derivatives of the compound have been synthesized through a one-pot synthesis from 1,4-dihydropyridines, showcasing the versatility and efficiency of these methods in producing complex heterocyclic structures (Kumar et al., 2011). Another example includes the synthesis of related oxazine and oxazinone compounds through reactions that involve electrophilic interactions and subsequent cyclization, demonstrating the compound's synthetic accessibility and the chemical reactivity of its framework (Cho et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid is characterized by its bicyclic heterocyclic system, incorporating both pyrido and oxazine rings. This configuration imparts specific chemical properties and reactivity patterns to the compound. Studies focusing on the molecular structure analysis of similar compounds provide insights into the structural aspects that influence their chemical behavior and potential applications. For example, the structural elucidation of related heterocyclic compounds through techniques like IR, NMR, and X-ray structural analysis offers valuable information on the electronic and geometric parameters that dictate their chemical properties (Khrustaleva et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid are influenced by its functional groups and molecular structure. The compound participates in various chemical reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and rearrangements, reflecting its reactive nature. For instance, the synthesis and chemical behavior of related pyrido and pyrimidine derivatives have been explored through reactions involving aminomethylation, demonstrating the compound's capacity to undergo transformations that result in structurally diverse products (Darehkordi et al., 2018).
Scientific Research Applications
Synthesis of Nitro Pyrido- and Dipyrido[1,4]oxazines
It's used in the synthesis of these compounds, which are of interest in chemical research (Bastrakov et al., 2016).
Preparation and Transformations of Pyrido[2,3-b][1,4]oxazin-2-ones
The compound is useful for its convenient preparation and Smiles rearrangement-based transformations, making it significant in scientific research (Cho et al., 2003).
Study of Neurotransmitter Receptors and Function
The synthesized compounds from this acid can be utilized in studying neurotransmitter receptors and their function, indicating potential applications in neurochemical research (El Bouakher et al., 2011).
Scaffold for Bioactive Compounds
It serves as a potential scaffold for bioactive compounds, which is important in the development of new pharmaceuticals (Gim et al., 2007).
Preparation of Antibacterially Active Compounds
The reaction involving this acid can be used as an intermediate for preparing compounds with antibacterial activity (Rádl et al., 1992).
Synthesis of Functionalized Pyrido[4,3-b][1,4]oxazine
Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives, synthesized from this compound, are used in the synthesis of functionalized pyrido[4,3-b][1,4]oxazine (Arrault et al., 2002).
Synthesis and Applications in Chemistry and Biology
This compound is significant in the synthesis and applications of pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems, which are useful in various scientific research fields (Sandford et al., 2014).
Antibacterial Activities
Some synthesized pyridobenzothiazine acids show potent antibacterial activities against various pathogens, indicating its potential in developing new antibacterial agents (Cecchetti et al., 1987).
Safety And Hazards
The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed . It is classified as Acute Tox. 4 Oral for hazard classifications .
properties
IUPAC Name |
2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13/h1-2H,3H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXKNLCQHHPJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid | |
CAS RN |
615568-49-5 | |
Record name | 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.